molecular formula C24H25NO6S B11388609 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388609
M. Wt: 455.5 g/mol
InChI Key: BYLDAQXFBROBST-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chromene core, a thiophene ring, and a methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiophene ring, and the attachment of the methoxybenzyl group. Common synthetic routes may include:

    Formation of the Chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a series of reactions, such as thiolation and oxidation.

    Attachment of the Methoxybenzyl Group: This step may involve nucleophilic substitution reactions to attach the methoxybenzyl group to the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiophene ring.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the methoxybenzyl group.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups.

Uniqueness

N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO6S/c1-15-10-16(2)23-20(26)12-22(31-21(23)11-15)24(27)25(18-8-9-32(28,29)14-18)13-17-4-6-19(30-3)7-5-17/h4-7,10-12,18H,8-9,13-14H2,1-3H3

InChI Key

BYLDAQXFBROBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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